N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a thienopyridine core, and a morpholine sulfonyl group.
Preparation Methods
The synthesis of N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves multiple steps, typically starting with the preparation of the thienopyridine core. This is followed by the introduction of the benzothiazole moiety and the morpholine sulfonyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the thienopyridine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the benzothiazole moiety via nucleophilic substitution reactions.
Sulfonylation: Attachment of the morpholine sulfonyl group using sulfonyl chloride reagents under basic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with the function of enzymes such as DprE1 .
Comparison with Similar Compounds
N-[6-ACETYL-3-(1,3-BENZOTHIAZOL-2-YL)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be compared with other thienopyridine and benzothiazole derivatives:
N-(1-ADAMANTYL)-2-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: This compound shares the benzothiazole moiety but differs in the core structure and functional groups.
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: Another benzothiazole derivative with different substituents, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C27H26N4O5S3 |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C27H26N4O5S3/c1-17(32)30-11-10-20-23(16-30)38-27(24(20)26-28-21-4-2-3-5-22(21)37-26)29-25(33)18-6-8-19(9-7-18)39(34,35)31-12-14-36-15-13-31/h2-9H,10-16H2,1H3,(H,29,33) |
InChI Key |
KIPCRSOXHVXRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.